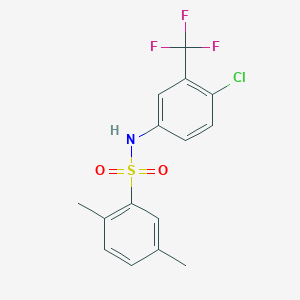

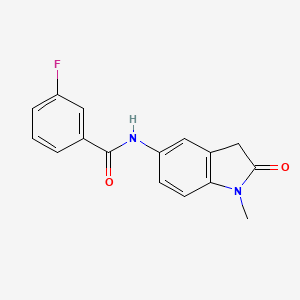

N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Heteroaromatization and Biological Activity

A study by Aal et al. (2007) explored the synthesis and reactions of compounds related to N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide, highlighting their antimicrobial and antifungal activities. The research offers valuable insights into the potential of these compounds in developing new antimicrobial agents, emphasizing their structural elucidation and biological evaluation (Aal, El-Maghraby, Hassan, & Bashandy, 2007).

Synthesis and Biological Screening

Aziz-ur-Rehman et al. (2014) synthesized N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, assessing their biological potential. This research underscores the synthesis process and the evaluation of these derivatives for their antimicrobial activities and enzyme inhibition potential, providing a foundation for future therapeutic applications (Aziz‐ur‐Rehman et al., 2014).

Computational Study on Sulfonamide Molecules

Murthy et al. (2018) conducted a comprehensive study on a newly synthesized sulfonamide molecule, including its synthesis, characterization, and computational analysis. The research delves into the molecule's structural and electronic properties, offering insights into its potential applications in molecular design and drug discovery (Murthy et al., 2018).

Inhibitory Activities of Sulfonamide Derivatives

Nakayama et al. (2011) explored the synthesis of N-(trifluoromethyl-2-pyridinyl)arenesulfonamides, investigating their inhibitory activities against secretory phospholipase A₂. This study highlights the potential of these compounds in modulating enzymatic activities, paving the way for therapeutic interventions in diseases associated with phospholipase A₂ (Nakayama et al., 2011).

Supramolecular Architecture of Arylsulfonamides

Research by Fernandes et al. (2011) on the stereochemistry and supramolecular architecture of arylsulfonamides, including this compound derivatives, underscores the importance of structural analysis in understanding the molecular interactions and assembly of these compounds. The study provides insights into the role of chlorine substitutions and their impact on molecular conformation and crystal assembly (Fernandes et al., 2011).

Mecanismo De Acción

Target of Action

Related compounds have been found to interact with thep300 histone acetyltransferase enzyme .

Mode of Action

It’s known that related compounds can act as activators of the p300 histone acetyltransferase enzyme . This enzyme plays a crucial role in gene expression by acetylating histones, which results in the relaxation of chromatin and allows transcription factors to access DNA.

Result of Action

Related compounds have shown analgesic efficacy in pain models in mice, indicating a potential role in pain relief .

Propiedades

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3NO2S/c1-9-3-4-10(2)14(7-9)23(21,22)20-11-5-6-13(16)12(8-11)15(17,18)19/h3-8,20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBELJJCJXZDQAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2796024.png)

![2-[3-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2796025.png)

![N-cyclohexyl-2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2796032.png)

![5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2796034.png)

![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2796039.png)

![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2796043.png)

![2-chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2796045.png)